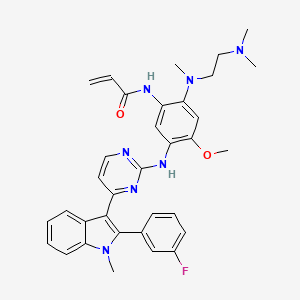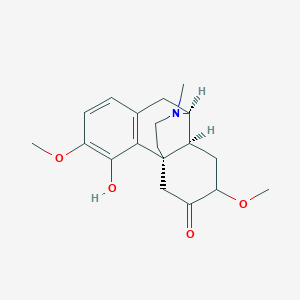
7(R)-7,8-Dihydrosinomenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7®-7,8-Dihydrosinomenine is a naturally occurring alkaloid derived from the plant Sinomenium acutum. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7®-7,8-Dihydrosinomenine typically involves several steps, starting from the extraction of the precursor compounds from Sinomenium acutum. The key steps include:
Extraction: The initial extraction of the alkaloid from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Modification: Further chemical modifications, such as hydrogenation, are performed to obtain 7®-7,8-Dihydrosinomenine.
Industrial Production Methods: Industrial production of 7®-7,8-Dihydrosinomenine involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7®-7,8-Dihydrosinomenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7®-7,8-Dihydrosinomenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties. It has shown promise in the treatment of conditions such as arthritis and neuropathic pain.
Industry: Utilized in the development of pharmaceuticals and as a natural product in herbal medicine formulations.
Mechanism of Action
The mechanism of action of 7®-7,8-Dihydrosinomenine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors, which are involved in pain modulation.
Pathways Involved: It modulates the release of neurotransmitters and inhibits the activation of inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Sinomenine: A structurally related compound with similar anti-inflammatory properties.
Uniqueness: 7®-7,8-Dihydrosinomenine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike morphine and codeine, it has a lower potential for addiction and fewer side effects, making it a promising candidate for therapeutic use.
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1 |
InChI Key |
QAVNAPIOJZCYAH-ICMXQALXSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



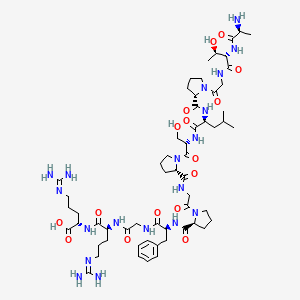

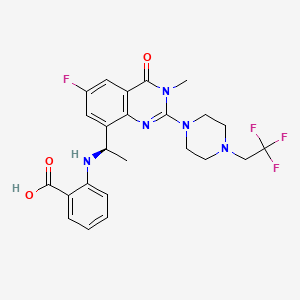
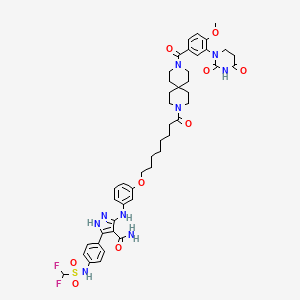
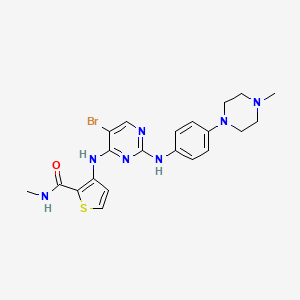
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
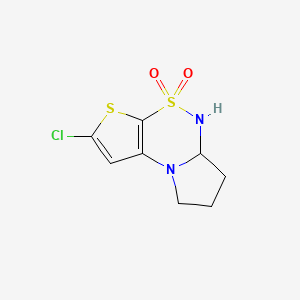
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)

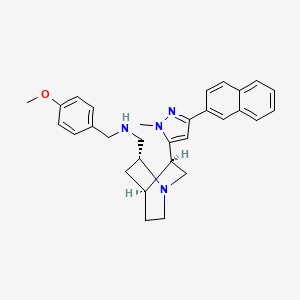
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
